FD&C Yellow 6 Demonstrates Superior Thermal Stability Compared to Amaranth and Tartrazine in Confectionery Processing
Under simulated candy-making conditions (120–162°C), FD&C Yellow 6 (Sunset Yellow FCF) decomposes by a maximum of 10%, whereas Amaranth decomposes by up to 25% and Tartrazine by up to 22% [1]. This quantifies the compound's superior heat resistance, a critical factor for high-temperature food manufacturing.
| Evidence Dimension | Maximum thermal decomposition |
|---|---|
| Target Compound Data | 10% decomposition |
| Comparator Or Baseline | Amaranth: 25% decomposition; Tartrazine: 22% decomposition |
| Quantified Difference | 15 percentage points lower decomposition than Amaranth; 12 percentage points lower than Tartrazine |
| Conditions | Simulated candy making, 120–162°C, mixtures with sucrose and glucose |
Why This Matters
Lower thermal degradation directly translates to reduced color loss during high-heat processing (e.g., extrusion, hard candy manufacturing), ensuring batch-to-batch color consistency and minimizing costly reformulation or rework.
- [1] Scilit. Thermal decomposition of the food colours amaranth, sunset yellow FCF and tartrazine in the presence of sucrose and glucose. Food Additives & Contaminants: Part A. Published October 1, 1986. View Source
